![molecular formula C8H15NO2 B13080085 2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide](/img/structure/B13080085.png)
2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide is an organic compound with the molecular formula C8H15NO2 It is characterized by the presence of an oxirane (epoxide) ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with an epoxide precursor under specific conditions. One common method involves the use of a base-catalyzed epoxidation reaction, where the starting material is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in the presence of a base like sodium hydroxide. The reaction is carried out at low temperatures to ensure the stability of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of various substituted amides and alcohols.
Scientific Research Applications
2,2-Dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-N-(8-quinolinyl)propanamide
- 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide
- N-Methyl-2-methylpropanamide
Uniqueness
2,2-Dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide is unique due to the presence of both an oxirane ring and a propanamide group in its structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,2-dimethyl-N-[[(2S)-oxiran-2-yl]methyl]propanamide |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
BRFWAVIZIBIALS-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)C(=O)NC[C@H]1CO1 |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




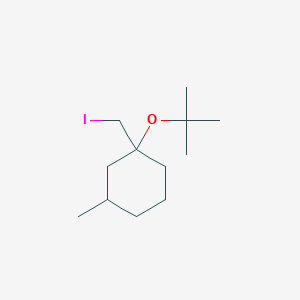
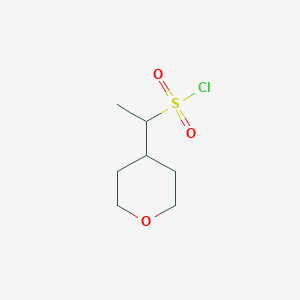

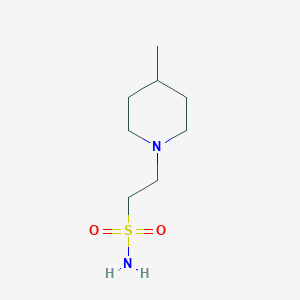
![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
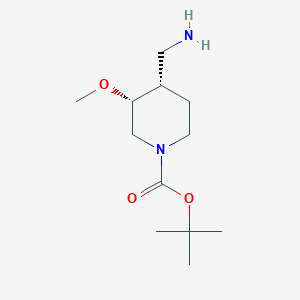
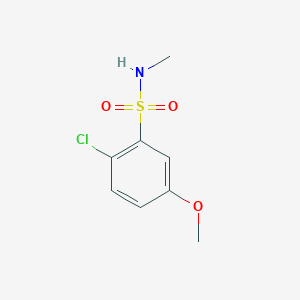
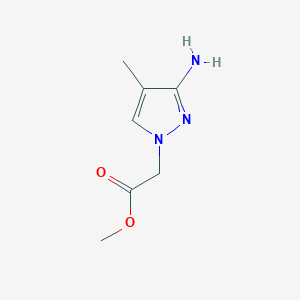
![7-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080047.png)
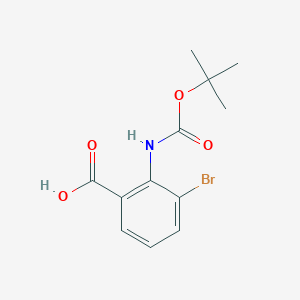
![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13080066.png)
